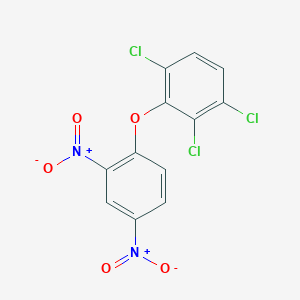
1,2,4-Trichloro-3-(2,4-dinitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trichloro-3-(2,4-dinitrophenoxy)benzene is a synthetic organic compound characterized by the presence of three chlorine atoms and two nitro groups attached to a benzene ring.
Preparation Methods
The synthesis of 1,2,4-Trichloro-3-(2,4-dinitrophenoxy)benzene typically involves the chlorination of benzene derivatives followed by nitration. The reaction conditions often require the use of chlorinating agents like chlorine gas or sulfuryl chloride, and nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid . Industrial production methods may involve multi-step processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,2,4-Trichloro-3-(2,4-dinitrophenoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products depending on the reagents and conditions used
Scientific Research Applications
1,2,4-Trichloro-3-(2,4-dinitrophenoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2,4-Trichloro-3-(2,4-dinitrophenoxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1,2,4-Trichloro-3-(2,4-dinitrophenoxy)benzene can be compared with other similar compounds such as:
1,2,3-Trichlorobenzene: Another chlorinated benzene derivative with different substitution patterns.
1,3,5-Trichlorobenzene: A structurally different isomer with unique chemical properties.
1,2,3,4-Tetrachloro-5-nitrobenzene: A compound with additional chlorine and nitro groups, leading to different reactivity and applications
Properties
CAS No. |
61368-90-9 |
|---|---|
Molecular Formula |
C12H5Cl3N2O5 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1,2,4-trichloro-3-(2,4-dinitrophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl3N2O5/c13-7-2-3-8(14)12(11(7)15)22-10-4-1-6(16(18)19)5-9(10)17(20)21/h1-5H |
InChI Key |
MAQNZYHTOASVME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















